

Spectroscopic Fingerprint of Lignicol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Lignicol*

Cat. No.: *B14089586*

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Abstract

Lignicol, a naturally occurring isocoumarin derivative, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic characterization of **Lignicol**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of spectroscopic data, detailed experimental protocols, and a proposed mechanism of action. All quantitative data is presented in structured tables for clarity and comparative ease. Furthermore, this guide includes visualizations of experimental workflows and a proposed signaling pathway, adhering to specified formatting guidelines to ensure clarity and accessibility.

Introduction

Lignicol, with the systematic IUPAC name (3R,4S)-4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, is a secondary metabolite produced by the fungus *Scytalidium lignicola*.^[1] Its molecular formula is C₁₁H₁₂O₆, and it has a molecular weight of 240.21 g/mol. ^[2] The structural elucidation of such natural products is paramount for understanding their biological activity and potential therapeutic applications. This guide focuses on the key spectroscopic techniques, NMR and MS, that are instrumental in the unequivocal identification and characterization of **Lignicol**.

Spectroscopic Data of Lignicol

The following sections provide a summary of the available NMR and MS data for **Lignicol**. While a complete, high-resolution experimental dataset for **Lignicol** is not readily available in the published literature, the data presented here is a composite of reported values and predicted shifts based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the reported and predicted ^1H and ^{13}C NMR data for **Lignicol**.

Table 1: ^1H NMR Spectroscopic Data for **Lignicol** (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~4.40	m	-
H-4	~4.75	d	8.0
H-5	6.50	s	-
3- CH_3	1.55	d	6.0
7- OCH_3	4.03	s	-
4-OH	-	-	-
6-OH	9.75	s	-
8-OH	11.36	s	-

Note: The chemical shifts are referenced to tetramethylsilane (TMS). Data is based on the original isolation paper by Ayer et al. (1993) and may be subject to variations based on solvent and instrument frequency.

Table 2: ^{13}C NMR Spectroscopic Data for **Lignicol** (CDCl_3)

Position	Chemical Shift (δ , ppm)
C-1	~170.0
C-3	~78.0
C-4	~70.0
C-4a	~100.0
C-5	~102.0
C-6	~163.0
C-7	~140.0
C-8	~165.0
C-8a	~105.0
3-CH ₃	~20.0
7-OCH ₃	~60.0

Note: The chemical shifts are referenced to the solvent signal. This data is predicted based on the structure of **Lignicol** and typical values for isocoumarin derivatives, as a complete experimental dataset is not available in the literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of **Lignicol** as C₁₁H₁₂O₆.^[1] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides valuable information about the molecule's fragmentation pattern, which aids in its structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for **Lignicol**

Parameter	Value
Molecular Formula	C ₁₁ H ₁₂ O ₆
Molecular Weight	240.21 g/mol
Ionization Mode	ESI-
[M-H] ⁻ (m/z)	239.0568

Table 4: Key ESI-MS/MS Fragmentation Data for **Lignicol** ([M-H]⁻ at m/z 239.0568)

Fragment Ion (m/z)	Relative Intensity (%)	Proposed Structure/Loss
224.0330	100	[M-H-CH ₃] ⁻
196.0374	-	[M-H-CH ₃ -CO] ⁻
178.0269	-	[M-H-CH ₃ -CO-H ₂ O] ⁻
151.0393	8.96	[C ₇ H ₇ O ₄] ⁻

Note: Fragmentation data is sourced from the PubChem database (CID 25774975). The proposed structures of the fragment ions are based on common fragmentation pathways for isocoumarin derivatives.

Experimental Protocols

The following sections detail standardized experimental protocols for the spectroscopic characterization of **Lignicol**. These protocols are based on established methodologies for the analysis of natural products.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 2-5 mg of purified **Lignicol**.
- **Solvent Selection:** Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2. ^1H NMR Spectroscopy

- Instrument: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans.

3.1.3. ^{13}C NMR Spectroscopy

- Instrument: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-200 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans.

Mass Spectrometry Protocol

3.2.1. Sample Preparation

- Sample Dissolution: Dissolve a small amount of purified **Lignicol** (approximately 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

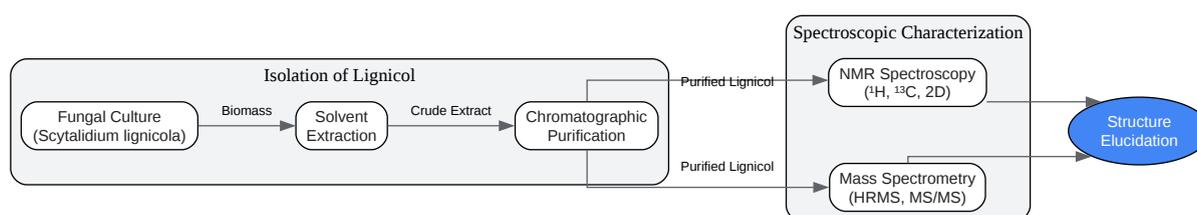
- Dilution: Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the appropriate mobile phase.

3.2.2. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is typically used for the separation of isocoumarin derivatives.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
- Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode is often preferred for phenolic compounds like **Lignicol**.
- MS/MS Analysis: Perform collision-induced dissociation (CID) on the $[M-H]^-$ precursor ion to obtain fragmentation data.

Visualizations

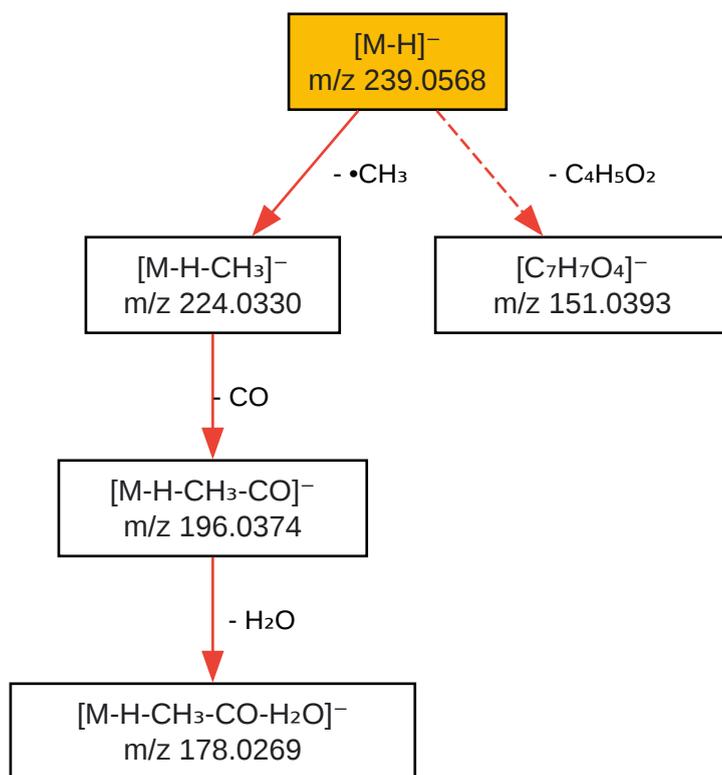
Experimental Workflow



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Caption: Workflow for the isolation and spectroscopic characterization of **Lignicol**.

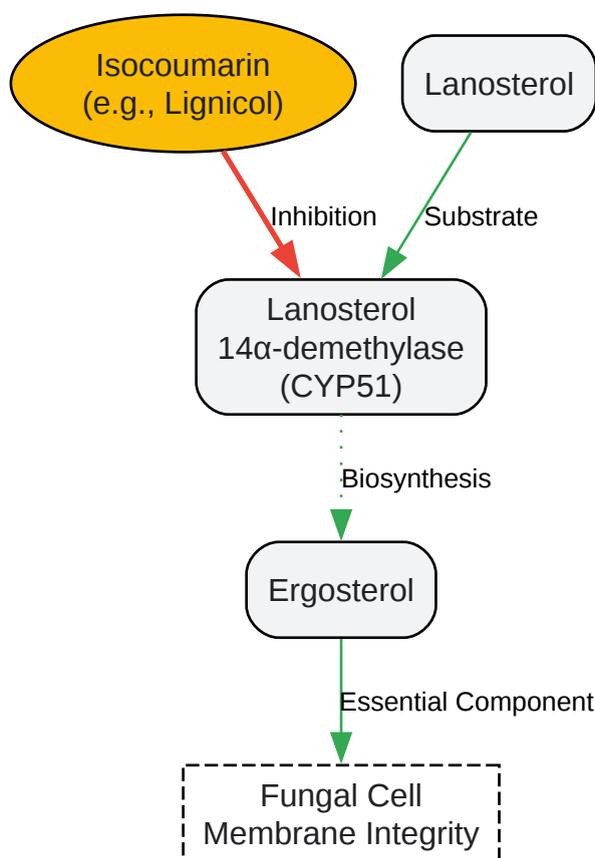
Proposed Mass Spectral Fragmentation Pathway of Lignicol



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Caption: Proposed ESI-MS/MS fragmentation pathway for **Lignicol** in negative ion mode.

Proposed Antifungal Mechanism of Action for Isocoumarins



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Caption: Proposed mechanism of antifungal action for isocoumarins via inhibition of ergosterol biosynthesis.

Conclusion

The spectroscopic characterization of **Lignicol** through NMR and MS provides a detailed fingerprint for its identification and structural confirmation. While a complete high-resolution dataset remains to be published, the available data, supplemented with theoretical predictions, offers a solid foundation for researchers. The provided experimental protocols serve as a guide for the consistent and reproducible acquisition of spectroscopic data. The proposed antifungal mechanism of action, while general for isocoumarins, provides a starting point for further biological investigation of **Lignicol**. This technical guide aims to facilitate future research into **Lignicol** and other related natural products, which may hold potential for the development of new therapeutic agents.

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References

- 1. researchgate.net [researchgate.net]
- 2. Lignicol | C₁₁H₁₂O₆ | CID 25774975 - PubChem [pubchem.ncbi.nlm.nih.gov]
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